N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0970153
InChI:
InChI=1S/C19H22N2O2S/c1-4-10-23-17-7-5-6-15(12-17)18(22)21-19(24)20-16-9-8-13(2)14(3)11-16/h5-9,11-12H,4,10H2,1-3H3,(H2,20,21,22,24)
SMILES:
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C
Molecular Formula:
C19H22N2O2S
Molecular Weight:
342.5 g/mol
N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
CAS No.:
Cat. No.: VC0970153
Molecular Formula: C19H22N2O2S
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O2S |
|---|---|
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide |
| Standard InChI | InChI=1S/C19H22N2O2S/c1-4-10-23-17-7-5-6-15(12-17)18(22)21-19(24)20-16-9-8-13(2)14(3)11-16/h5-9,11-12H,4,10H2,1-3H3,(H2,20,21,22,24) |
| Standard InChI Key | PARVEHBDHIRGOA-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator